molecular formula C6H5F3O2 B8591216 (2-Trifluoromethyl-furan-3-yl)-methanol

(2-Trifluoromethyl-furan-3-yl)-methanol

Cat. No. B8591216
M. Wt: 166.10 g/mol
InChI Key: FTNOSOXACBESBB-UHFFFAOYSA-N
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Description

(2-Trifluoromethyl-furan-3-yl)-methanol is a useful research compound. Its molecular formula is C6H5F3O2 and its molecular weight is 166.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Trifluoromethyl-furan-3-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Trifluoromethyl-furan-3-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Trifluoromethyl-furan-3-yl)-methanol

Molecular Formula

C6H5F3O2

Molecular Weight

166.10 g/mol

IUPAC Name

[2-(trifluoromethyl)furan-3-yl]methanol

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2,10H,3H2

InChI Key

FTNOSOXACBESBB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-trifluoromethyl-furan-3-carboxylic acid ethyl ester (2.2 g, 10.5 mmoles) in tetrahydrofuran (150 ml) was treated portionwise during 0.5 h with lithium aluminium hydride (0.55 g, 14.5 mmoles) under a nitrogen atmosphere. When the addition was complete the mixture was stirred at room temperature for 18 h, then quenched by the addition of excess acetone (1 ml) and then water (1 ml). After diluting with ethyl acetate (200 ml) the grey precipitate was removed by filtration. The filtrate was dried and evaporation of the solvent afforded (2-trifluoromethyl-furan-3-yl)-methanol as a colourless oil. This material was used immediately in the next step.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20 g of the product of Stage B were cooled to -60° C. in 200 ml of toluene, 160 ml of diisobutylaluminium hydride were added dropwise. The mixture was stirred for 1 and a half hours at -60° C. and was then poured into sodium potassium double tartrate and extracted with methylene chloride. The solvent was evaporated and the residue was chromatographed on silica (eluent: 7/3 hexane/ethyl acetate) to obtain 16 g of the expected product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

210 ml of chloroacetaldehyde were added over 30 minutes at 20° C. to 36.5 ml of ethyl 4,4,4-trifluoroacetoacetate in 600 ml of pyridine and the mixture was stirred for 52 hours. The reaction mixture was poured into 650 ml of concentrated hydrochloric acid and ice, stirred for 5 minutes and extracted with isopropyl ether. The extract was dried and the solvent was evaporated to obtain after chromatography on silica (eluent: 7/3 hexane/ethyl acetate), 43 g of the expected product.
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step Two

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